1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one
Description
1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with 2,3-dimethyl groups. The piperidin-1-yl moiety is linked via a methyloxy bridge, while the trifluorobutanone group introduces strong electron-withdrawing properties. The compound’s complexity aligns with trends in kinase inhibitor development, where imidazo-fused heterocycles are frequently utilized .
Properties
IUPAC Name |
1-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O2/c1-12-13(2)25-15(22-12)3-4-16(23-25)27-11-14-6-9-24(10-7-14)17(26)5-8-18(19,20)21/h3-4,14H,5-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPLYKDRHDXDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CCC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis typically involves multiple steps, each requiring specific reagents and conditions. For instance, one synthetic route might start with the preparation of the 2,3-dimethylimidazo[1,2-b]pyridazin precursor, followed by the introduction of the trifluorobutanone moiety via nucleophilic substitution reactions. The piperidinyl linkage can be introduced through a variety of amine-alkylation methods.
Reaction Conditions
Reagents: Standard organic solvents like dichloromethane, methanol, and dimethyl sulfoxide.
Catalysts: Transition metals like palladium, nickel, or copper are often used.
Temperature: Reactions typically occur at mild temperatures, around 25-80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, large-scale production might involve continuous flow synthesis to increase efficiency. Parameters such as solvent recycling and catalyst regeneration are optimized to reduce waste and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, which may transform the imidazo-pyridazin ring.
Reduction: It can also undergo reduction to modify the trifluorobutanone group.
Substitution: Various substitution reactions can modify the piperidinyl or imidazo-pyridazin moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Usually performed under inert atmosphere like nitrogen or argon to prevent unwanted side reactions.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives from the trifluorobutanone group.
Substitution Products: Vary depending on the substituent introduced.
Scientific Research Applications
This compound is versatile and finds applications in several research fields:
Chemistry: Used as a building block for complex organic synthesis.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in material science for developing new polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The compound's mechanism of action is multifaceted, involving several molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, altering their activity and influencing cellular processes. In chemistry, its reactivity is driven by the electron-rich imidazo-pyridazin ring and the electron-withdrawing trifluorobutanone moiety.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
- 6-(3-piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine (CAS 1000156-27-3): Shares the imidazo[1,2-b]pyridazine core but substitutes the 6-position with a piperidinyl-propoxy chain and the 3-position with a trifluoromethylphenyl group. The absence of the 2,3-dimethyl groups and trifluorobutanone tail reduces steric bulk but may compromise target selectivity .
Piperidine/Piperazine Substitutions
- 7-(1-methylpiperidin-4-yl) derivatives: Piperidine substitutions at analogous positions are common in kinase inhibitors. The methyl group in these derivatives enhances lipophilicity, whereas the trifluorobutanone group in the target compound introduces polarity .
- 4-(3-(trifluoromethyl)phenyl)piperidin-1-yl analogs : These compounds prioritize aryl-substituted piperidines for aromatic stacking interactions, contrasting with the target’s methyloxy-linked piperidine .
Trifluoromethyl Group Variations
- 4,4,4-Trifluorobutanone vs. trifluoromethylphenyl: The ketone in the target compound may engage in hydrogen bonding, while trifluoromethylphenyl groups rely on hydrophobic interactions .
Physicochemical and Pharmacological Implications
Physicochemical Properties
*Estimated using QSPR models .
Pharmacological Activity
- Target Compound: Predicted to inhibit kinases due to imidazo[1,2-b]pyridazine’s affinity for ATP-binding pockets. The trifluorobutanone may enhance residence time via hydrophobic interactions .
- Analog 1000156-27-3 : Demonstrates moderate IC₅₀ (∼50 nM) against JAK2 kinases, suggesting the target compound’s piperidine-methyloxy linker could improve selectivity .
- Nitrophenyl Derivatives: Exhibit antibacterial activity (MIC ∼8 µg/mL) but lack kinase inhibition, highlighting the importance of the trifluorobutanone group .
Biological Activity
The compound 1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes research findings on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a trifluorobutanone and an imidazo[1,2-b]pyridazine moiety. Its molecular structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H26F3N5O2 |
| Molecular Weight | 417.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant anticancer properties. For instance:
- Case Study 1 : A study demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound.
- Case Study 2 : In vitro tests showed that the compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity.
Synthesis and Derivatives
The synthesis typically involves multi-step reactions starting from simpler precursors. The introduction of various functional groups has been shown to enhance the pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
